Cas no 89446-51-5 (7-Bromo-4-methylquinolin-2(1h)-one)

7-Bromo-4-methylquinolin-2(1h)-one structure
89446-51-5 structure
Product Name:7-Bromo-4-methylquinolin-2(1h)-one
CAS-Nr.:89446-51-5
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD21647760
CID:993752
PubChem ID:293080
Update Time:2024-10-26

7-Bromo-4-methylquinolin-2(1h)-one Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-HYDROXY-4-METHYL-7-BROMOQUINOLINE
    • 7-Bromo-4-methyl-1,2-dihydroquinolin-2-one
    • 7-bromo-4-methyl-1H-quinolin-2-one
    • 7-bromo-4-methyl-2-quinolone
    • 7-BROMO-4-METHYLQUINOLIN-2(1H)-ONE
    • 2(1H)-Quinolinone, 7-bromo-4-methyl-
    • NSC159382
    • 7-bromo-4-methyl-carbostyril
    • VLVDHSVVOTZPAH-UHFFFAOYSA-N
    • 2330AF
    • 7-bromo-4-methyl-2(1H)-quinolinone
    • FCH1333933
    • 7-Bromo-4-methylquinoline-2(1H)-one
    • OR310301
    • 7-Bromo-4-methyl-2(1H)-quinolinone (ACI)
    • Carbostyril, 7-bromo-4-methyl- (4CI)
    • NSC 159382
    • SB70632
    • AKOS016353194
    • DA-35766
    • CS-M3671
    • MFCD21647760
    • SCHEMBL2798886
    • NSC-159382
    • MFCD02159766
    • DTXSID50303614
    • 89446-51-5
    • 7-Bromo-4-methyl-2(1H)-quinolinone; 7-Bromo-4-methylquinolin-2(1H)-one; NSC 159382
    • C10423
    • GH-0204
    • 7-Bromo-4-methylquinolin-2(1h)-one
    • MDL: MFCD21647760
    • Inchi: 1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
    • InChI-Schlüssel: VLVDHSVVOTZPAH-UHFFFAOYSA-N
    • Lächelt: O=C1NC2C(=CC=C(C=2)Br)C(C)=C1

Berechnete Eigenschaften

  • Genaue Masse: 236.97893g/mol
  • Monoisotopenmasse: 236.97893g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 262
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.1
  • XLogP3: 1.9

7-Bromo-4-methylquinolin-2(1h)-one Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B817035-30mg
7-Bromo-4-Methylquinolin-2(1h)-One
89446-51-5
30mg
$ 50.00 2022-06-06
TRC
B817035-60mg
7-Bromo-4-Methylquinolin-2(1h)-One
89446-51-5
60mg
$ 65.00 2022-06-06
TRC
B817035-300mg
7-Bromo-4-Methylquinolin-2(1h)-One
89446-51-5
300mg
$ 210.00 2022-06-06
Chemenu
CM224087-1g
7-Bromo-4-methylquinolin-2(1H)-one
89446-51-5 95%
1g
$309 2021-08-04
Chemenu
CM224087-5g
7-Bromo-4-methylquinolin-2(1H)-one
89446-51-5 95%
5g
$832 2021-08-04
Apollo Scientific
OR310301-1g
7-Bromo-4-methylquinolin-2(1H)-one
89446-51-5 >98%
1g
£150.00 2024-05-24
abcr
AB387300-1 g
2-Hydroxy-4-methyl-7-bromoquinoline
89446-51-5
1g
€350.10 2022-06-10
abcr
AB387300-2,5 g
2-Hydroxy-4-methyl-7-bromoquinoline
89446-51-5
2,5 g
€602.90 2022-06-10
abcr
AB387300-5 g
2-Hydroxy-4-methyl-7-bromoquinoline
89446-51-5
5g
€926.80 2022-06-10
Apollo Scientific
OR309468-1g
2-Hydroxy-4-methyl-7-bromoquinoline
89446-51-5
1g
£258.00 2025-02-20

7-Bromo-4-methylquinolin-2(1h)-one Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  2 h, 95 °C
Referenz
On the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one
Wlodarczyk, Nicolas; Simenel, Catherine; Delepierre, Muriel; Barale, Jean-Christophe; Janin, Yves L., Synthesis, 2011, (6), 934-942

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  rt → 95 °C; 2 h, 95 °C
Referenz
LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor
Clark, Peter G. K.; Vieira, Lucas C. C.; Tallant, Cynthia; Fedorov, Oleg; Singleton, Dean C.; et al, Angewandte Chemie, 2015, 54(21), 6217-6221

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
Referenz
Discovery of a novel class of triazolones as Checkpoint Kinase inhibitors-Hit to lead exploration
Oza, Vibha; Ashwell, Susan; Brassil, Patrick; Breed, Jason; Deng, Chun; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(17), 5133-5138

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water
Referenz
2,4-Diamino-5-benzylpyrimidines and analogs as antibacterial agents. 11. Quinolylmethyl analogs with basic substituents conveying specificity
Davis, Steven E.; Rauckman, Barbara S.; Chan, Joseph H.; Roth, Barbara, Journal of Medicinal Chemistry, 1989, 32(8), 1936-42

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  rt → 120 °C; 2 h, 120 °C
Referenz
Fragment-based ligand design of novel potent inhibitors of tankyrases
Larsson, E. Andreas; Jansson, Anna; Ng, Fui Mee; Then, Siew Wen; Panicker, Resmi; et al, Journal of Medicinal Chemistry, 2013, 56(11), 4497-4508

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Diglyme ;  24 h, 1 atm, 140 °C
1.2 Solvents: Water ;  rt
Referenz
Lactamization of sp2 C-H Bonds with CO2: Transition-Metal-Free and Redox-Neutral
Zhang, Zhen ; Liao, Li-Li ; Yan, Si-Shun ; Wang, Lei ; He, Yun-Qi ; et al, Angewandte Chemie, 2016, 55(25), 7068-7072

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ;  3 h
Referenz
Ru-NHC-Catalyzed Asymmetric Hydrogenation of 2-Quinolones to Chiral 3,4-Dihydro-2-Quinolones
Hu, Tianjiao; Lueckemeier, Lukas; Daniliuc, Constantin ; Glorius, Frank, Angewandte Chemie, 2021, 60(43), 23193-23196

7-Bromo-4-methylquinolin-2(1h)-one Raw materials

7-Bromo-4-methylquinolin-2(1h)-one Preparation Products

7-Bromo-4-methylquinolin-2(1h)-one Lieferanten

Amadis Chemical Company Limited
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(CAS:89446-51-5)7-Bromo-4-methylquinolin-2(1h)-one
Bestellnummer:A1187892
Bestandsstatus:in Stock
Menge:100.0mg/250.0mg/500.0mg/1.0g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:05
Preis ($):511.0/851.0/1418.0/2127.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:89446-51-5)7-Bromo-4-methylquinolin-2(1h)-one
A1187892
Reinheit:99%/99%/99%/99%
Menge:100.0mg/250.0mg/500.0mg/1.0g
Preis ($):511.0/851.0/1418.0/2127.0
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